Hexadec-9-en-1-ol;propanoic acid
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Overview
Description
Hexadec-9-en-1-ol;propanoic acid is a compound with the molecular formula C19H38O3 and a molecular weight of 314.503 g/mol It is a combination of a long-chain fatty alcohol (hexadec-9-en-1-ol) and a carboxylic acid (propanoic acid)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadec-9-en-1-ol can be achieved through the reduction of hexadec-9-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The propanoic acid component can be synthesized through the oxidation of 1-propanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Industrial Production Methods
Industrial production of hexadec-9-en-1-ol typically involves the hydrogenation of hexadec-9-en-1-al in the presence of a catalyst such as palladium on carbon (Pd/C) . Propanoic acid is industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen .
Chemical Reactions Analysis
Types of Reactions
Hexadec-9-en-1-ol;propanoic acid undergoes various chemical reactions, including:
Oxidation: Hexadec-9-en-1-ol can be oxidized to hexadec-9-en-1-al and further to hexadec-9-enoic acid.
Reduction: Propanoic acid can be reduced to 1-propanol using reducing agents.
Substitution: The hydroxyl group in hexadec-9-en-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Hexadec-9-enoic acid.
Reduction: 1-Propanol.
Substitution: Various substituted derivatives of hexadec-9-en-1-ol.
Scientific Research Applications
Hexadec-9-en-1-ol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of hexadec-9-en-1-ol;propanoic acid involves its interaction with various molecular targets and pathways. Hexadec-9-en-1-ol can act as a long-chain fatty alcohol, interacting with lipid membranes and enzymes involved in lipid metabolism . Propanoic acid, on the other hand, undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which participates in the usual metabolic pathways of carboxylic acids .
Comparison with Similar Compounds
Hexadec-9-en-1-ol;propanoic acid can be compared with other similar compounds such as:
Hexadec-9-en-1-ol: A long-chain fatty alcohol with similar properties but without the carboxylic acid component.
Propanoic acid: A simple carboxylic acid with antimicrobial properties.
Tetradec-11-en-1-ol: Another long-chain fatty alcohol with a slightly shorter carbon chain.
The uniqueness of this compound lies in its combination of a long-chain fatty alcohol and a carboxylic acid, providing it with distinct chemical and physical properties.
Properties
CAS No. |
56218-88-3 |
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Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
hexadec-9-en-1-ol;propanoic acid |
InChI |
InChI=1S/C16H32O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2-3(4)5/h7-8,17H,2-6,9-16H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
IWVWMKGVEGRJPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCO.CCC(=O)O |
Origin of Product |
United States |
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